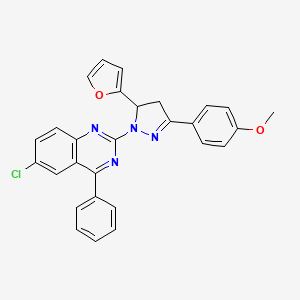
6-chloro-2-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C28H21ClN4O2 and its molecular weight is 480.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antitumor Activities
Research has explored the synthesis of novel binary and fused compounds based on lawsone, which serves as an important precursor in the creation of compounds with antioxidant and antitumor activities. These compounds have shown potential against Ehrlich ascites carcinoma (EAC) cells, with their geometrical isomers and properties investigated using density functional theory (DFT) (Hassanien, Abd El-Ghani, & Elbana, 2022).
Antiproliferative Activity
Another study focused on the synthesis of a series of indenopyrazoles, identifying compounds with promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. This research suggested that specific structural modifications could enhance cell growth inhibition properties, making these compounds interesting candidates for further investigation in cancer treatment (Minegishi et al., 2015).
EGFRwt-TK Inhibition for Antitumor Agents
Novel 4-arylaminoquinazoline derivatives were synthesized and evaluated for their biological activities, particularly as inhibitors of tumor cells and the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK). Some compounds showed potent antitumor activities, offering insights into developing anti-cancer drugs targeted at EGFR-TK (Zhang et al., 2019).
Antimicrobial Activity
Compounds with a similar chemical framework have been synthesized and evaluated for their antimicrobial activities. This includes the development of novel 4(3H)-quinazolinone derivatives showing potential as anti-inflammatory and analgesic agents, highlighting the versatility of quinazoline derivatives in therapeutic applications (Farag et al., 2012).
Molecular Docking and Synthesis Studies
Further studies include the synthesis, characterization, and evaluation of tricyclic indan derivatives as melatonin receptor agonists, showcasing the potential of these compounds in treating sleep disorders and other conditions. The optimization of substituents led to compounds with strong affinity for human MT1 receptors, demonstrating the impact of molecular design on pharmacological effects (Uchikawa et al., 2002).
Eigenschaften
IUPAC Name |
6-chloro-2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4O2/c1-34-21-12-9-18(10-13-21)24-17-25(26-8-5-15-35-26)33(32-24)28-30-23-14-11-20(29)16-22(23)27(31-28)19-6-3-2-4-7-19/h2-16,25H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDZVYJQCYPGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
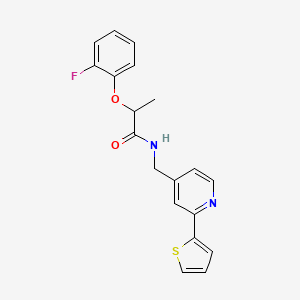
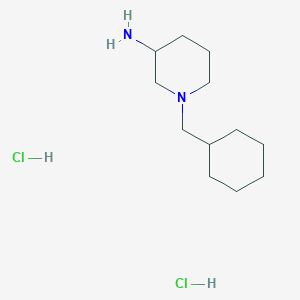
![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2793852.png)
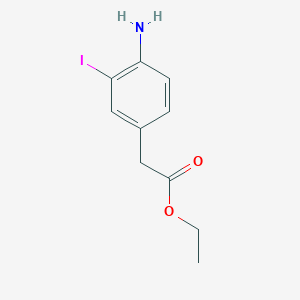
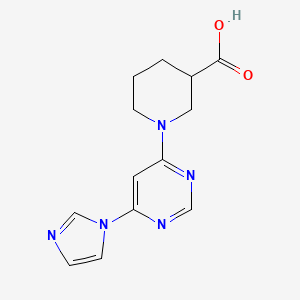
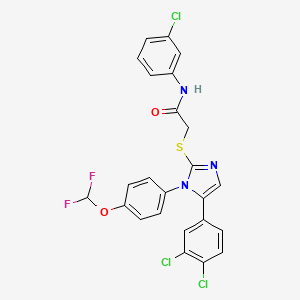
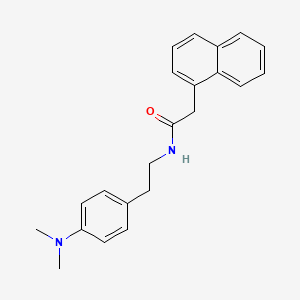
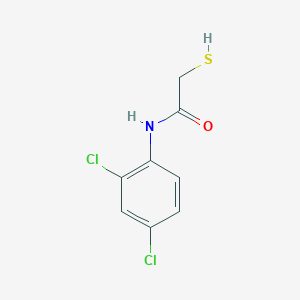
![9-(3,4-dimethylphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2793861.png)
![1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole](/img/structure/B2793862.png)
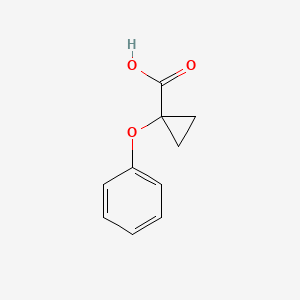
![2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2793867.png)
![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)
![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2793871.png)
